N-[(4-Formylphenyl)methyl]-2-methylpropanamide
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[(4-formylphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)12(15)13-7-10-3-5-11(8-14)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,13,15) |
InChI Key |
RSSVTKDOQSQPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Formylphenyl)methyl]-2-methylpropanamide typically involves the reaction of 4-formylbenzyl chloride with 2-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to a moderate temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Formylphenyl)methyl]-2-methylpropanamide: undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as or .
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like or .
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: .
Reduction: .
Substitution: .
Scientific Research Applications
N-[(4-Formylphenyl)methyl]-2-methylpropanamide: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Formylphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 2-methylpropanamide group is a common feature in several compounds (e.g., ). Key differences arise from substituents on the aromatic ring or amide nitrogen:
Physicochemical Properties
*Calculated based on formula C₁₂H₁₅NO₂.
- Formyl Group Impact : The aldehyde may reduce solubility in aqueous media compared to NH₂-substituted analogs (e.g., ).
Biological Activity
N-[(4-Formylphenyl)methyl]-2-methylpropanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a formyl group and an amide functional group, which contribute to its reactivity and biological interactions. The formyl group can engage in covalent bonding with nucleophilic sites on proteins, while the amide moiety facilitates hydrogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can modulate receptor activities, potentially affecting signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Induces apoptosis via caspase activation |
| MCF7 | 0.67 | Inhibits proliferation through cell cycle arrest |
| SW1116 | 0.80 | Disrupts metabolic pathways leading to cell death |
These results suggest that the compound could serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It shows potential as an inhibitor of pathogenic bacteria by disrupting bacterial secretion systems:
- Targeted Bacteria : Studies indicate effectiveness against strains resistant to conventional antibiotics.
- Mechanism : The compound interacts with bacterial proteins, inhibiting their function and ultimately leading to bacterial cell death.
Case Studies
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the effects of this compound on HEPG2 liver cancer cells. The results demonstrated an IC50 value of 1.18 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
- Antimicrobial Research : Another study focused on the compound's ability to inhibit Gram-negative bacteria. The findings revealed that structural modifications could enhance its potency against specific pathogens, suggesting a promising avenue for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
